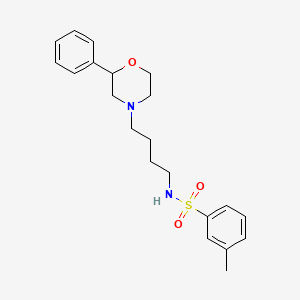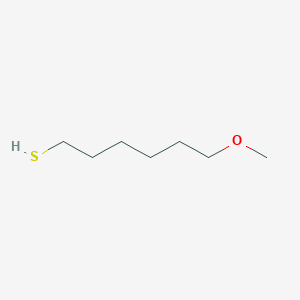
6-Methoxyhexane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxyhexane-1-thiol is an organic compound with the molecular formula C7H16OS. It is a thiol, which means it contains a sulfur-hydrogen (SH) group. Thiols are known for their distinctive odors, often described as resembling that of rotten eggs. The presence of a methoxy group (OCH3) attached to the hexane chain distinguishes this compound from other thiols, imparting unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxyhexane-1-thiol can be achieved through several methods:
Nucleophilic Substitution: One common method involves the nucleophilic substitution of a halogenated hexane derivative with a thiol reagent. For example, 6-bromohexane can react with sodium methanethiolate to form this compound.
Thioether Formation: Another method involves the formation of a thioether followed by demethylation. For instance, 6-methoxyhexane can be treated with a thiolating agent like thiourea, followed by hydrolysis to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nucleophilic substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient product isolation.
Chemical Reactions Analysis
Types of Reactions
6-Methoxyhexane-1-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to disulfides. For example, this compound can be oxidized using hydrogen peroxide to form 6-Methoxyhexane-1-disulfide.
Reduction: Thiols can be reduced to form corresponding hydrocarbons. For instance, this compound can be reduced using lithium aluminum hydride to yield 6-methoxyhexane.
Substitution: Thiols can participate in nucleophilic substitution reactions. For example, this compound can react with alkyl halides to form thioethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, thiourea.
Major Products Formed
Oxidation: 6-Methoxyhexane-1-disulfide.
Reduction: 6-Methoxyhexane.
Substitution: Various thioethers depending on the alkyl halide used.
Scientific Research Applications
6-Methoxyhexane-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of thioethers and disulfides.
Biology: Thiols play a crucial role in biological systems, and this compound can be used to study thiol-based biochemical processes.
Medicine: Thiols are known for their antioxidant properties, and this compound can be explored for potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 6-Methoxyhexane-1-thiol involves its thiol group, which can participate in various chemical reactions. The thiol group can undergo oxidation to form disulfides, which are important in protein folding and stability. Additionally, the thiol group can act as a nucleophile, participating in substitution reactions that modify other molecules.
Comparison with Similar Compounds
Similar Compounds
Hexane-1-thiol: Lacks the methoxy group, making it less reactive in certain chemical reactions.
6-Methoxyhexane: Lacks the thiol group, making it unable to participate in thiol-specific reactions.
Methanethiol: A simpler thiol with a shorter carbon chain, resulting in different physical and chemical properties.
Uniqueness
6-Methoxyhexane-1-thiol is unique due to the presence of both a methoxy group and a thiol group. This combination imparts distinct reactivity, allowing it to participate in a wider range of chemical reactions compared to similar compounds. The methoxy group can influence the electron density around the thiol group, affecting its nucleophilicity and reactivity.
Properties
IUPAC Name |
6-methoxyhexane-1-thiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16OS/c1-8-6-4-2-3-5-7-9/h9H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGRUKCUOVQSDIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCCCS |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
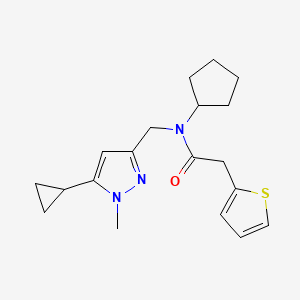
![1-ethyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2550249.png)
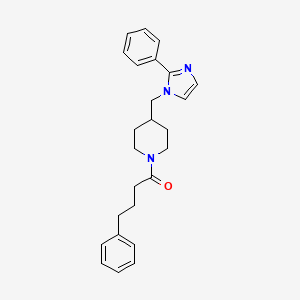
![1-[(2-chlorophenyl)methyl]-N-(2,4-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2550251.png)

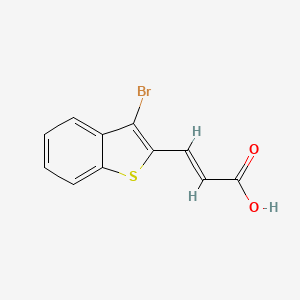
![N-(4-acetamidophenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2550256.png)
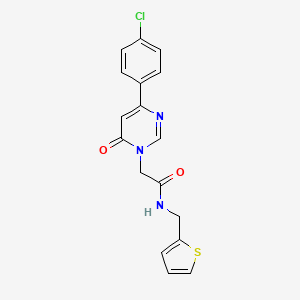

![3-[(4-Fluorophenyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B2550263.png)
![N-[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2550265.png)
![3-[(3,4-Dichlorophenyl)methyl]-1,3-thiazinane-2-thione](/img/structure/B2550266.png)

